molecular formula C22H29NO2 B3108882 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol CAS No. 169274-81-1

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Cat. No.: B3108882
CAS No.: 169274-81-1
M. Wt: 339.5 g/mol
InChI Key: WVZSEUPGUDIELE-VGSWGCGISA-N
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Description

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol is a complex organic molecule known for its distinct structural elements and potential applications across various scientific fields. This compound is characterized by a unique combination of a piperidine ring substituted with a benzyl group and a phenol moiety attached to a chiral center, making it an intriguing subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol involves multiple steps, primarily starting with the formation of the piperidine ring, followed by its functionalization with a benzyl group. Key synthetic steps include:

  • Formation of the Piperidine Ring: : Typically achieved through cyclization reactions involving amines and appropriate carbonyl-containing precursors.

  • Benzyl Group Introduction: : The piperidine ring is then subjected to a benzylation reaction, often using benzyl halides in the presence of a strong base.

  • Chiral Center Formation: : This involves asymmetric synthesis techniques to ensure the correct configuration at the chiral center, possibly using chiral catalysts or auxiliaries.

  • Phenol Attachment: : The final step involves coupling the phenol group to the existing structure, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis process, emphasizing efficiency and yield. Key considerations include:

  • Optimization of Reaction Conditions: : Fine-tuning temperature, solvent choice, and reaction times to maximize output.

  • Purification Processes: : Use of crystallization, chromatography, or distillation to obtain high-purity product.

  • Cost Efficiency: : Selecting cost-effective reagents and scaling up reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol can undergo various types of chemical reactions:

  • Oxidation: : The phenolic group can be oxidized to quinones.

  • Reduction: : The compound can undergo reduction at the piperidine ring or the chiral hydroxyl group.

  • Substitution: : Both the phenol and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenated compounds (e.g., bromides, chlorides) and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

  • Oxidation Products: : Quinones derived from the phenolic group.

  • Reduction Products: : Alcohols or alkanes depending on the site of reduction.

  • Substitution Products: : Depending on the substituents introduced.

Scientific Research Applications

This compound finds applications in several research domains:

  • Chemistry: : Studied for its unique reactivity and synthesis methods.

  • Medicine: : Investigated for possible therapeutic uses, particularly in neurological research due to the piperidine ring.

Mechanism of Action

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol operates through its interactions with specific molecular targets, primarily receptors or enzymes. The piperidine ring often facilitates binding to neurological receptors, while the hydroxyl and phenol groups can participate in hydrogen bonding and other interactions critical for its activity. The exact pathways and molecular targets depend on its specific application, whether in research or therapeutic contexts.

Comparison with Similar Compounds

Comparing this compound with similar ones highlights its uniqueness:

  • Structural Analogues: : Compounds with similar piperidine or phenol groups but different substitutions.

  • Functional Comparisons: : Differences in activity or application based on structural variations.

List of Similar Compounds

  • Piperidine-based pharmaceuticals.

  • Phenolic compounds with medicinal properties.

  • Chiral alcohols with diverse applications.

This article aims to provide a comprehensive understanding of 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, from its synthesis to its applications, helping to underscore its significance in various scientific fields.

Properties

IUPAC Name

4-[(1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-VGSWGCGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@@H](C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131756
Record name 1-Piperidinepropanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, [S-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169274-81-1
Record name 1-Piperidinepropanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, [S-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169274-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinepropanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, [S-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
Reactant of Route 2
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
Reactant of Route 3
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
Reactant of Route 4
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
Reactant of Route 5
Reactant of Route 5
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
Reactant of Route 6
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

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